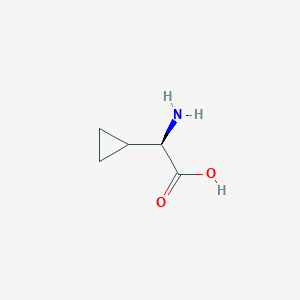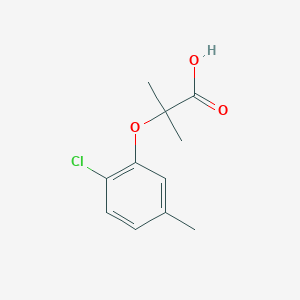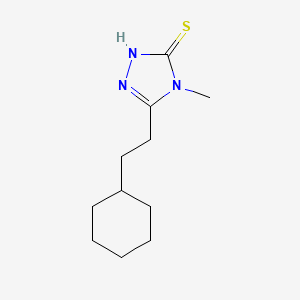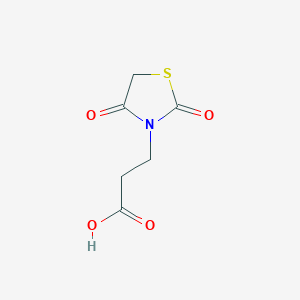
3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid is a thiazolidinedione derivative. Thiazolidinediones are sulfur-containing pentacyclic compounds that are widely found in nature and have diverse biological activities. These compounds are known for their roles in medicinal chemistry, particularly for their antidiabetic, antimicrobial, antioxidant, anti-inflammatory, and anticancer properties .
作用机制
Target of Action
It is known that thiazolidinedione derivatives, which this compound is a part of, have been used in the preparation of novel thiazolidinedione-β-hydroxamates as zmp1 inhibitors .
Mode of Action
aureus . These enzymes are crucial for DNA replication, and their inhibition can lead to cell death .
Biochemical Pathways
The inhibition of topoisomerase iv and dna gyrase can disrupt dna replication, leading to cell death .
Pharmacokinetics
The compound’s solubility in chloroform and dmso suggests that it may have good bioavailability.
Action Environment
The compound’s storage temperature is recommended to be -20°c in an inert atmosphere , suggesting that it may be sensitive to temperature and oxygen exposure.
生化分析
Biochemical Properties
3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with topoisomerase IV and DNA gyrase, enzymes essential for DNA replication and cell division . These interactions often result in the inhibition of these enzymes, thereby affecting cellular processes.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses and cell cycle regulation . Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its interaction with topoisomerase IV and DNA gyrase inhibits their function, leading to disrupted DNA replication and cell division . Furthermore, it can modulate gene expression by influencing transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, including altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including cellular damage and disrupted metabolic processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic processes, influencing metabolic flux and metabolite levels . For example, it can inhibit enzymes involved in glycolysis and the citric acid cycle, leading to changes in energy production and cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Its distribution can influence its activity and effectiveness in various biological processes.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its effects. Targeting signals and post-translational modifications direct the compound to particular organelles, such as the nucleus or mitochondria . This localization is crucial for its activity, as it allows the compound to interact with specific biomolecules and influence cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid typically involves the reaction of thiazolidine-2,4-dione with appropriate reagents to introduce the propionic acid moiety. One common method involves the reaction of thiazolidine-2,4-dione with ethyl bromoacetate in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is refluxed, and the product is then isolated and purified .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
化学反应分析
Types of Reactions
3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile employed .
科学研究应用
3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazolidinedione derivatives.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its antidiabetic, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
相似化合物的比较
Similar Compounds
Rosiglitazone: Another thiazolidinedione derivative used as an antidiabetic agent.
Pioglitazone: Similar to rosiglitazone, used for its antidiabetic properties.
Ciprofloxacin-thiazolidinedione hybrids: These compounds combine the antibacterial activity of ciprofloxacin with the biological activities of thiazolidinediones.
Uniqueness
3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid is unique due to its specific structural features and the presence of the propionic acid moiety, which can influence its biological activity and pharmacokinetic properties. Its versatility in undergoing various chemical reactions also makes it a valuable compound for synthetic and medicinal chemistry .
属性
IUPAC Name |
3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4S/c8-4-3-12-6(11)7(4)2-1-5(9)10/h1-3H2,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPAVHFNOFSNDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365686 |
Source


|
| Record name | 3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49629-36-9 |
Source


|
| Record name | 3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

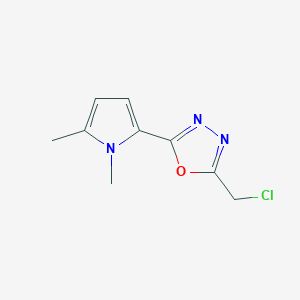


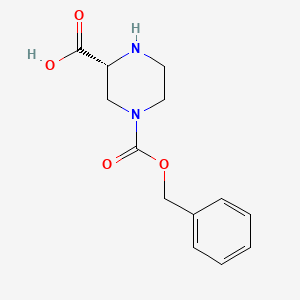
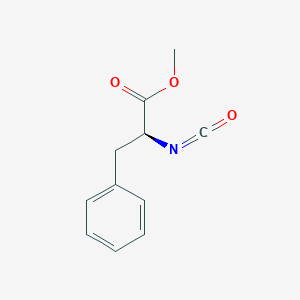
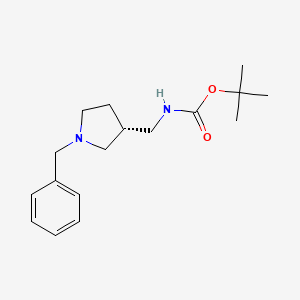
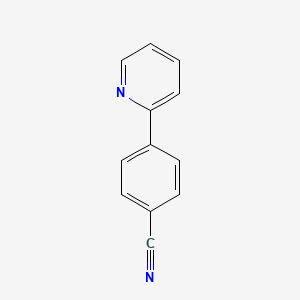
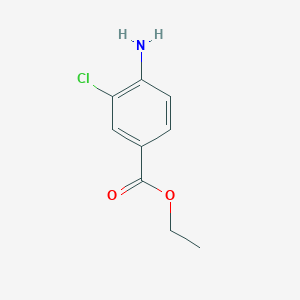
![2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane](/img/structure/B1348119.png)
